molecular formula C10H11Cl3N2O2 B2910443 1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea CAS No. 19177-76-5

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea

Cat. No.: B2910443
CAS No.: 19177-76-5
M. Wt: 297.56
InChI Key: LIUNBJRCYNJIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is an organic compound with the molecular formula C10H11Cl3N2O2 It is a derivative of urea, characterized by the presence of a phenyl group and a trichloromethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea typically involves the reaction of phenyl isocyanate with 2,2,2-trichloro-1-methoxyethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5NCO+Cl3CCH2NH2OCH3C6H5NHCONHCH2CCl3OCH3\text{C}_6\text{H}_5\text{NCO} + \text{Cl}_3\text{CCH}_2\text{NH}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CCl}_3\text{OCH}_3 C6​H5​NCO+Cl3​CCH2​NH2​OCH3​→C6​H5​NHCONHCH2​CCl3​OCH3​

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the urea moiety.

    Substitution: The trichloromethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trichloromethoxyethyl group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Phenyl-3-(2,2,2-trichloroethyl)urea: Lacks the methoxy group, making it less polar.

Uniqueness

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is unique due to the presence of the trichloromethoxyethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3N2O2/c1-17-8(10(11,12)13)15-9(16)14-7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUNBJRCYNJIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(Cl)(Cl)Cl)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.